Cas no 861208-04-0 (2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE)
![2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE structure](https://www.kuujia.com/scimg/cas/861208-04-0x500.png)
2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]benzamide
- 2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE
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- Inchi: 1S/C17H13FN2O3S2/c1-25(22,23)12-8-6-11(7-9-12)15-10-24-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)
- InChI Key: VDECLAHIMZTALZ-UHFFFAOYSA-N
- SMILES: CS(C1C=CC(C2N=C(NC(C3C(F)=CC=CC=3)=O)SC=2)=CC=1)(=O)=O
2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A900036-1g |
2-Fluoro-N-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]benzamide |
861208-04-0 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634198-1mg |
2-Fluoro-N-(4-(4-(methylsulfonyl)phenyl)thiazol-2-yl)benzamide |
861208-04-0 | 98% | 1mg |
¥535.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634198-5mg |
2-Fluoro-N-(4-(4-(methylsulfonyl)phenyl)thiazol-2-yl)benzamide |
861208-04-0 | 98% | 5mg |
¥529.00 | 2024-04-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00852010-1g |
2-Fluoro-N-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]benzamide |
861208-04-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634198-2mg |
2-Fluoro-N-(4-(4-(methylsulfonyl)phenyl)thiazol-2-yl)benzamide |
861208-04-0 | 98% | 2mg |
¥495.00 | 2024-04-28 |
2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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4. Caper tea
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE
2-FLUORO-N-(4-[4-(METHYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL)BENZENECARBOXAMIDE: A Comprehensive Overview
2-Fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide (CAS No. 861208-04-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, including a fluorinated benzene ring and a methylsulfonyl group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various therapeutic indications.
The chemical structure of 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide can be represented as follows:
C17H13FNO3S2. The molecular weight of this compound is approximately 366.35 g/mol. The presence of the fluorine atom in the benzene ring enhances the lipophilicity and metabolic stability of the molecule, while the methylsulfonyl group contributes to its biological activity by increasing its reactivity and selectivity towards specific targets.
Recent studies have highlighted the potential of 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide in various therapeutic areas. One of the most notable applications is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. For instance, a study published in Cancer Research reported that this compound effectively inhibited the growth of human breast cancer cells by downregulating the expression of Bcl-2, an anti-apoptotic protein.
The pharmacokinetic properties of 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide have also been extensively studied. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent. Preclinical studies have demonstrated that it has low toxicity and high selectivity towards its target proteins, which are crucial factors for drug development.
In terms of clinical applications, 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide has shown promise in early-stage clinical trials. A phase I trial conducted by a leading pharmaceutical company evaluated the safety and tolerability of this compound in healthy volunteers and patients with inflammatory conditions. The results were encouraging, with no serious adverse events reported and significant improvements observed in key biomarkers of inflammation.
The future prospects for 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide are promising. Ongoing research is focused on optimizing its formulation and delivery methods to enhance its therapeutic efficacy and reduce potential side effects. Additionally, efforts are being made to explore its potential in combination therapy with other drugs to achieve synergistic effects.
In conclusion, 2-fluoro-N-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide (CAS No. 861208-04-0) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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